molecular formula C11H14ClNO B13551125 2-Chloro-N-((R)-1-phenylethyl)propanamide

2-Chloro-N-((R)-1-phenylethyl)propanamide

Cat. No.: B13551125
M. Wt: 211.69 g/mol
InChI Key: QSGXOZATHLLEEQ-YGPZHTELSA-N
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Description

2-Chloro-N-(®-1-phenylethyl)propanamide is an organic compound belonging to the amide family It is characterized by the presence of a chlorine atom, a phenylethyl group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(®-1-phenylethyl)propanamide typically involves the reaction of 2-chloropropanoyl chloride with ®-1-phenylethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield.

Industrial Production Methods

Industrial production of this compound may involve continuous processing techniques to enhance safety and productivity. Continuous crystallization processes can be employed to isolate the compound efficiently. The solubility characteristics of the compound in common organic solvents are studied to optimize the crystallization process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(®-1-phenylethyl)propanamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation: The phenylethyl group can be oxidized to form corresponding carboxylic acids or ketones.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in dry ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted amides or thioamides.

    Reduction: Formation of primary amines.

    Oxidation: Formation of carboxylic acids or ketones.

Scientific Research Applications

2-Chloro-N-(®-1-phenylethyl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-N-(®-1-phenylethyl)propanamide involves binding to specific molecular targets. For instance, its antifungal activity is attributed to its ability to bind to ergosterol on the fungal plasma membrane, disrupting membrane integrity and inhibiting fungal growth . Additionally, it may inhibit DNA synthesis by targeting thymidylate synthase.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-phenylpropanamide
  • 2-Chloro-N-(p-tolyl)propanamide
  • 2-Chloro-N-(2-phenylethyl)propanamide

Uniqueness

2-Chloro-N-(®-1-phenylethyl)propanamide is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. The presence of the ®-1-phenylethyl group distinguishes it from other similar compounds and may contribute to its unique properties and applications .

Properties

Molecular Formula

C11H14ClNO

Molecular Weight

211.69 g/mol

IUPAC Name

2-chloro-N-[(1R)-1-phenylethyl]propanamide

InChI

InChI=1S/C11H14ClNO/c1-8(12)11(14)13-9(2)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,13,14)/t8?,9-/m1/s1

InChI Key

QSGXOZATHLLEEQ-YGPZHTELSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1)NC(=O)C(C)Cl

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(C)Cl

Origin of Product

United States

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